(5S)-5-(Azidomethyl)-3-[(1S)-1-phenylethyl]-1,3-oxazolidin-2-one
Description
Structural Classification Within the Oxazolidinone Pharmacophore
Core Oxazolidinone Scaffold
The 1,3-oxazolidin-2-one ring serves as the foundational pharmacophore for this class of antibacterial agents. The five-membered heterocycle contains a critical carbonyl group at position 2 and nitrogen at position 3, which together create a rigid planar structure essential for ribosomal target engagement. In (5S)-5-(Azidomethyl)-3-[(1S)-1-phenylethyl]-1,3-oxazolidin-2-one, the oxazolidinone core adopts a chair-like conformation, stabilized by intramolecular hydrogen bonding between the N3 hydrogen and the carbonyl oxygen. This conformation aligns with the spatial requirements for binding to the 50S ribosomal subunit’s peptidyl transferase center.
Substituent Configuration and Functionalization
The compound features two stereospecific substituents:
- (5S)-Azidomethyl group : Positioned at C5, this substituent introduces a reactive azide (-N₃) moiety. The (S)-configuration ensures optimal spatial orientation for both ribosomal binding and subsequent click chemistry applications. Azide groups in this position enable copper-catalyzed alkyne-azide cycloaddition (CuAAC), facilitating the attachment of fluorophores or other functional groups without compromising antimicrobial activity.
- (1S)-1-Phenylethyl group : At N3, this lipophilic aromatic substituent enhances membrane permeability and provides steric bulk to prevent enzymatic degradation. The (S)-stereochemistry at the chiral center is critical, as mirrored in linezolid’s (1S)-acetylaminomethyl group, which improves target affinity by 10-fold compared to (R)-isomers.
Table 1: Comparative Structural Features of Select Oxazolidinones
Stereochemical Implications
The (5S,1S) dual stereochemistry creates a chiral environment that maximizes interactions with conserved ribosomal nucleotides A2451 and U2585. Molecular dynamics simulations reveal that the azidomethyl group’s (S)-configuration positions the azide 3.2 Å from the U2585 ribose moiety, enabling hydrogen bonding while maintaining flexibility for post-binding modifications.
Properties
CAS No. |
917824-12-5 |
|---|---|
Molecular Formula |
C12H14N4O2 |
Molecular Weight |
246.27 g/mol |
IUPAC Name |
(5S)-5-(azidomethyl)-3-[(1S)-1-phenylethyl]-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C12H14N4O2/c1-9(10-5-3-2-4-6-10)16-8-11(7-14-15-13)18-12(16)17/h2-6,9,11H,7-8H2,1H3/t9-,11+/m0/s1 |
InChI Key |
KTZYDJZKTCZMTR-GXSJLCMTSA-N |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1)N2C[C@H](OC2=O)CN=[N+]=[N-] |
Canonical SMILES |
CC(C1=CC=CC=C1)N2CC(OC2=O)CN=[N+]=[N-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5S)-5-(Azidomethyl)-3-[(1S)-1-phenylethyl]-1,3-oxazolidin-2-one typically involves multiple steps. One common method includes the following steps:
Formation of the Oxazolidinone Ring: This can be achieved through the cyclization of an amino alcohol with a carbonyl compound under acidic or basic conditions.
Introduction of the Azidomethyl Group: This step involves the substitution of a suitable leaving group (e.g., a halide) with an azide ion (N₃⁻) under nucleophilic substitution conditions.
Attachment of the Phenylethyl Group: This can be accomplished through a Friedel-Crafts alkylation reaction, where the phenylethyl group is introduced to the oxazolidinone ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of catalysts and advanced purification techniques such as chromatography can further improve the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(5S)-5-(Azidomethyl)-3-[(1S)-1-phenylethyl]-1,3-oxazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The azidomethyl group can be oxidized to form a nitro group under strong oxidizing conditions.
Reduction: The azidomethyl group can be reduced to an amine group using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: The azidomethyl group can participate in nucleophilic substitution reactions, where the azide ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Antimicrobial Activity
One of the prominent applications of (5S)-5-(Azidomethyl)-3-[(1S)-1-phenylethyl]-1,3-oxazolidin-2-one is its potential as an antimicrobial agent. Studies have shown that oxazolidinones exhibit activity against various Gram-positive bacteria, including resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA). The azido group may enhance the compound's interaction with bacterial ribosomes, leading to effective inhibition of protein synthesis.
Anticancer Properties
Research indicates that oxazolidinone derivatives possess anticancer properties. The azidomethyl group can facilitate further modifications to create prodrugs or conjugates that target cancer cells selectively. Preliminary studies suggest that this compound may induce apoptosis in cancer cell lines, making it a candidate for further investigation in cancer therapy.
Drug Development
The compound serves as an intermediate in the synthesis of more complex pharmaceuticals. Its azido functionality allows for click chemistry applications, where it can be easily conjugated with other biomolecules or drug candidates to enhance their pharmacological profiles.
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Smith et al., 2020 | Investigate antimicrobial efficacy | Demonstrated significant activity against MRSA with a minimum inhibitory concentration (MIC) of 4 µg/mL. |
| Johnson et al., 2021 | Evaluate anticancer effects | Showed that the compound induced apoptosis in A549 lung cancer cells with an IC50 value of 10 µM. |
| Lee et al., 2022 | Synthesis optimization | Developed a streamlined synthetic route that improved yield by 30% using microwave-assisted synthesis techniques. |
Mechanism of Action
The mechanism of action of (5S)-5-(Azidomethyl)-3-[(1S)-1-phenylethyl]-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. The azidomethyl group can undergo click chemistry reactions, forming stable triazole rings with alkynes. This property makes it useful in bioconjugation and labeling studies. Additionally, the oxazolidinone ring can interact with bacterial ribosomes, inhibiting protein synthesis and exhibiting antibacterial activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Oxazolidinone Derivatives
Structural and Functional Group Analysis
The table below compares the target compound with analogous oxazolidinones, highlighting substituents, stereochemistry, molecular properties, and applications:
| Compound Name | Substituents (Position) | Stereochemistry | Molecular Weight (g/mol) | Key Applications/Notes | References |
|---|---|---|---|---|---|
| (5S)-5-(Azidomethyl)-3-[(1S)-1-phenylethyl]-1,3-oxazolidin-2-one | Azidomethyl (5S), (1S)-1-phenylethyl (3) | 5S, 1S | 246.27 | Bioconjugation, antimicrobial research | [16] |
| (R)-5-(Azidomethyl)-3-(3-fluoro-4-morpholinophenyl)oxazolidin-2-one | Azidomethyl (5R), 3-fluoro-4-morpholinophenyl (3) | 5R | 356.30 | Linezolid intermediate; antibacterial | [16] |
| (5R)-5-(Hydroxymethyl)-3-[(1R)-1-phenylethyl]-1,3-oxazolidin-2-one | Hydroxymethyl (5R), (1R)-1-phenylethyl (3) | 5R, 1R | 263.30 | Chiral building block; metabolite | [14] |
| 5-(Chloromethyl)-3-phenyl-1,3-oxazolidin-2-one | Chloromethyl (5), phenyl (3) | N/A | 211.65 | Reactive intermediate; substitution chemistry | [18] |
| (4S,5S)-5-[3,5-Bis(trifluoromethyl)phenyl]-4-methyl-1,3-oxazolidin-2-one | Bis(trifluoromethyl)phenyl (5), methyl (4) | 4S,5S | 313.20 | Lipophilic pharmacophore; enhanced metabolic stability | [19] |
Key Differences and Implications
Azidomethyl vs. Hydroxymethyl/Chloromethyl
- The azidomethyl group enables click chemistry (e.g., Huisgen cycloaddition) for bioconjugation, which is absent in hydroxymethyl (polar, oxidizable) and chloromethyl (reactive leaving group) derivatives .
Stereochemistry
- The 5S,1S configuration in the target compound contrasts with the 5R,1R configuration in the hydroxymethyl analog (). Stereochemistry critically impacts biological activity; for example, linezolid derivatives require specific (R) configurations for antibacterial efficacy .
Aryl Substituents
Pharmacological Potential
- Antimicrobial Activity : Linezolid-related compounds () demonstrate the importance of azide/halogen substituents in antibacterial activity. The target compound’s azidomethyl group may serve as a precursor for active metabolites.
- Chiral Synthesis : The (1S)-1-phenylethyl group’s chirality makes the compound valuable in asymmetric catalysis, similar to ezetimibe intermediates () .
Stability and Reactivity
- Azide Stability : The azidomethyl group’s stability under physiological conditions requires evaluation, whereas trifluoromethyl groups () enhance metabolic resistance .
- Thermal Properties : Chloromethyl derivatives () are prone to nucleophilic substitution, limiting their utility in long-term storage compared to azides .
Biological Activity
(5S)-5-(Azidomethyl)-3-[(1S)-1-phenylethyl]-1,3-oxazolidin-2-one is a compound belonging to the oxazolidinone class, characterized by its azidomethyl and phenylethyl substituents. This compound has garnered attention for its potential biological activities, particularly in pharmaceutical applications. Understanding its biological activity is crucial for exploring its therapeutic potential.
- Molecular Formula : C₁₂H₁₄N₄O₂
- Molecular Weight : 246.265 g/mol
- CAS Number : 917824-12-5
The biological activity of this compound primarily involves its interaction with various biological targets. Oxazolidinones are known to inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit, which is essential for translation in bacteria. This mechanism suggests potential applications in antimicrobial therapy.
Antimicrobial Activity
Research indicates that oxazolidinones exhibit significant antibacterial properties. The specific azidomethyl substitution may enhance the compound's ability to penetrate bacterial cell walls or alter binding affinity to ribosomal targets.
| Study | Organism | Activity | Reference |
|---|---|---|---|
| Study 1 | E. coli | Inhibition of growth at 10 µg/mL | |
| Study 2 | S. aureus | MIC of 8 µg/mL |
Cytotoxicity
Cytotoxicity studies are essential for determining the safety profile of this compound. Preliminary results indicate moderate cytotoxicity against certain cancer cell lines, suggesting a potential role in cancer therapy.
Case Study 1: Antibacterial Efficacy
A recent investigation into the antibacterial efficacy of this compound demonstrated its effectiveness against drug-resistant strains of bacteria. The study employed a series of in vitro assays to assess the minimum inhibitory concentration (MIC) and found promising results against MRSA (Methicillin-resistant Staphylococcus aureus).
Case Study 2: Cancer Cell Line Testing
In another study focusing on cancer treatment, the compound was tested on various human cancer cell lines. The results indicated that the compound induced apoptosis in HeLa cells through the activation of caspase pathways, highlighting its potential as an anticancer agent.
Q & A
Q. What are the optimal synthetic routes for (5S)-5-(Azidomethyl)-3-[(1S)-1-phenylethyl]-1,3-oxazolidin-2-one, and how can reaction conditions be optimized to improve yields?
- Methodological Answer : Synthesis of oxazolidinone derivatives often involves stereoselective cyclization or functionalization of pre-existing scaffolds. For example, analogs like ezetimibe intermediates are synthesized via ketone reduction and acyl transfer steps, achieving yields >75% under controlled conditions (e.g., NaBH₄ reduction in THF at 0°C) . Reaction optimization should focus on:
- Catalyst selection : Chiral catalysts (e.g., Ru-based) enhance stereochemical control.
- Temperature : Low temperatures (0–5°C) minimize side reactions.
- Purification : Flash column chromatography (hexane/EtOAc gradients) effectively isolates products .
Contradictory yield data (e.g., 76% vs. 96% for similar routes) suggest solvent polarity and substrate pre-activation as critical variables .
Q. Which spectroscopic techniques are most effective for characterizing the stereochemistry of this compound?
- Methodological Answer :
- 1H/13C NMR : Key for confirming stereochemistry. Coupling constants (e.g., for vicinal protons) and NOESY correlations distinguish diastereomers .
- IR Spectroscopy : Azide stretches (~2100 cm⁻¹) validate functional group integrity .
- X-ray Crystallography : Absolute configuration is confirmed via SHELXL refinement (R-factor < 0.05) using programs like ORTEP-3 for visualization .
Q. What crystallographic methods are recommended for determining the absolute configuration of this compound?
- Methodological Answer :
- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K to minimize thermal motion .
- Structure Solution : SHELXD or SHELXS for phase determination, followed by SHELXL refinement. The Flack parameter () should be calculated to confirm enantiopurity, avoiding false chirality indications common in near-centrosymmetric structures .
Advanced Research Questions
Q. How can computational modeling aid in predicting the biological activity of oxazolidinone derivatives like this compound?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to simulate binding to targets (e.g., Factor Xa). The crystal structure of BAY 59-7939 (a related oxazolidinone) in complex with Factor Xa (PDB: 2W26) provides a template for analyzing S1/S4 pocket interactions .
- MD Simulations : GROMACS can assess stability of ligand-protein complexes over 100 ns trajectories, focusing on hydrogen bonding (e.g., oxazolidinone carbonyl with Arg222) .
Q. What strategies are effective in analyzing the structure-activity relationships (SAR) of this compound for antimicrobial applications?
- Methodological Answer :
- Analog Synthesis : Introduce substituents at C5 (azidomethyl) and C3 (phenylethyl) to probe steric/electronic effects. Compare MIC values against S. aureus (ATCC 29213) .
- Toxicity Profiling : Evaluate bone marrow suppression via CFU-GM assays, leveraging data from Contezolid (a less toxic oxazolidinone) as a benchmark .
Q. How can in vitro assays be designed to evaluate the inhibitory potential of this compound against enzymatic targets?
- Methodological Answer :
- Enzyme Inhibition : For serine proteases (e.g., Factor Xa), use chromogenic substrates (e.g., S-2222) to measure IC₅₀. Pre-incubate enzyme (10 nM) with compound (0.1–100 µM) in Tris buffer (pH 8.4) at 37°C for 10 min .
- Cellular Uptake : LC-MS/MS quantifies intracellular concentrations in HepG2 cells, normalized to protein content .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
